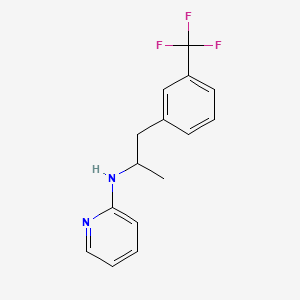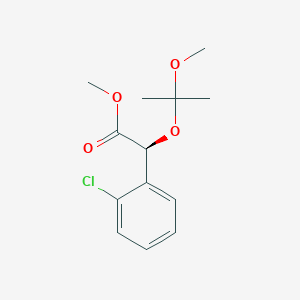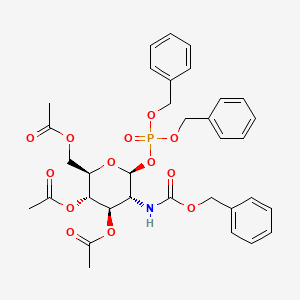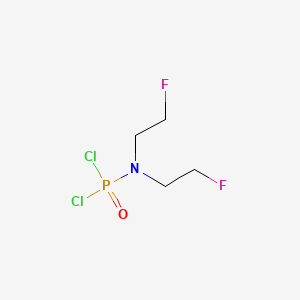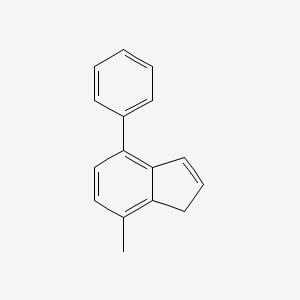
7-methyl-4-phenyl-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-4-phenyl-1H-indene is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons that consist of a benzene ring fused to a cyclopentene ring The compound’s structure features a methyl group at the 7th position and a phenyl group at the 4th position, making it a unique derivative of indene
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-4-phenyl-1H-indene can be achieved through several methods. One common approach involves the cyclization of 2-alkyl-1-ethynylbenzene derivatives. This reaction is typically catalyzed by transition metals such as ruthenium or rhodium, which facilitate the formation of the indene ring system . Another method involves the use of palladium-catalyzed tandem intermolecular Suzuki/intramolecular Heck reactions, which provide a modular and efficient route to the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable catalytic processes.
化学反应分析
Types of Reactions: 7-Methyl-4-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly used, with aluminum chloride (AlCl3) as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or acyl groups.
科学研究应用
7-Methyl-4-phenyl-1H-indene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
作用机制
The mechanism of action of 7-methyl-4-phenyl-1H-indene is not well-characterized. like other indene derivatives, it likely interacts with biological targets through its aromatic and hydrophobic properties. These interactions can influence various molecular pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation.
相似化合物的比较
2-Methyl-4-phenyl-1H-indene: Another indene derivative with a methyl group at the 2nd position.
4,7-Methano-1H-indene: A structurally related compound with a methano bridge.
Comparison: 7-Methyl-4-phenyl-1H-indene is unique due to the specific positioning of its methyl and phenyl groups, which can influence its chemical reactivity and physical properties. Compared to other indene derivatives, it may exhibit distinct electronic characteristics and steric effects, making it valuable for specific synthetic applications .
属性
分子式 |
C16H14 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
7-methyl-4-phenyl-1H-indene |
InChI |
InChI=1S/C16H14/c1-12-10-11-15(13-6-3-2-4-7-13)16-9-5-8-14(12)16/h2-7,9-11H,8H2,1H3 |
InChI 键 |
QXOGPQXNZYUHSF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CC=CC2=C(C=C1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
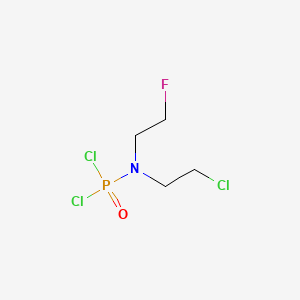
![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
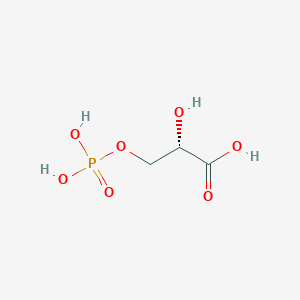
![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B13415057.png)

